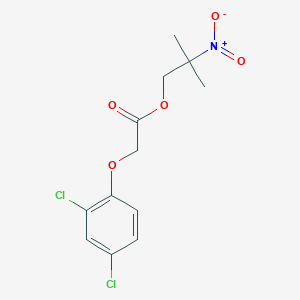
3,3'-Sulfonylbis(6-hydroxybenzaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) is an organic compound with the molecular formula C14H10O6S It is characterized by the presence of two hydroxybenzaldehyde groups connected by a sulfonyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) typically involves the reaction of 3-hydroxybenzaldehyde with a sulfonylating agent. One common method is the reaction of 3-hydroxybenzaldehyde with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Ethers or esters depending on the substituent.
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dihydroxybenzidine: Similar structure but lacks the sulfonyl bridge.
4,4’-Sulfonylbis(2-methylphenol): Contains a sulfonyl bridge but different substituents.
Uniqueness
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) is unique due to the presence of both hydroxy and aldehyde groups, along with the sulfonyl bridge. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
6954-29-6 |
|---|---|
Molekularformel |
C14H10O6S |
Molekulargewicht |
306.29 g/mol |
IUPAC-Name |
5-(3-formyl-4-hydroxyphenyl)sulfonyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H10O6S/c15-7-9-5-11(1-3-13(9)17)21(19,20)12-2-4-14(18)10(6-12)8-16/h1-8,17-18H |
InChI-Schlüssel |
NRBDZRMCFXNSFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)C=O)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)

![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)







![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)

